2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane
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Overview
Description
2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromine atom and a butoxy group attached to a phenyl ring, which is further connected to a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5-butoxyphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the dioxolane ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl dioxolanes with various functional groups.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.
Reduction Reactions: Products include dehalogenated phenyl dioxolanes and modified dioxolane rings.
Scientific Research Applications
2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the butoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The dioxolane ring provides stability and enhances its solubility in different solvents.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Bromo-5-butoxyphenylboronic acid
Uniqueness
2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane is unique due to its specific structural features, including the presence of both a bromine atom and a butoxy group on the phenyl ring, as well as the dioxolane moiety
Properties
Molecular Formula |
C13H17BrO3 |
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Molecular Weight |
301.18 g/mol |
IUPAC Name |
2-(3-bromo-5-butoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H17BrO3/c1-2-3-4-15-12-8-10(7-11(14)9-12)13-16-5-6-17-13/h7-9,13H,2-6H2,1H3 |
InChI Key |
RRSIBGYXRLYLHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C2OCCO2)Br |
Origin of Product |
United States |
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